Propyl 2-[(5-cyano-6-oxo-4-phenyl-1,6-dihydropyrimidin-2-YL)sulfanyl]propanoate
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Overview
Description
Propyl 2-[(5-cyano-6-oxo-4-phenyl-1,6-dihydropyrimidin-2-YL)sulfanyl]propanoate is a complex organic compound that belongs to the class of heterocyclic compounds It features a pyrimidine ring, which is a six-membered ring containing two nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Propyl 2-[(5-cyano-6-oxo-4-phenyl-1,6-dihydropyrimidin-2-YL)sulfanyl]propanoate typically involves multi-step organic reactions. One common method starts with the preparation of the pyrimidine core, which can be synthesized through a cyclocondensation reaction involving cyanoacetohydrazide and an appropriate aldehyde . The resulting intermediate is then subjected to further functionalization to introduce the sulfanyl and propanoate groups.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Propyl 2-[(5-cyano-6-oxo-4-phenyl-1,6-dihydropyrimidin-2-YL)sulfanyl]propanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert the cyano group to an amine or other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles depending on the desired substitution.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce amines or alcohols.
Scientific Research Applications
Propyl 2-[(5-cyano-6-oxo-4-phenyl-1,6-dihydropyrimidin-2-YL)sulfanyl]propanoate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s potential biological activity makes it a candidate for drug discovery and development.
Medicine: It may be explored for its therapeutic potential in treating various diseases.
Industry: The compound can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of Propyl 2-[(5-cyano-6-oxo-4-phenyl-1,6-dihydropyrimidin-2-YL)sulfanyl]propanoate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the structure of the compound.
Comparison with Similar Compounds
Similar Compounds
- Propyl 2-[(5-cyano-6-oxo-4-phenyl-1,6-dihydropyrimidin-2-YL)sulfanyl]butanoate
- Propyl 2-[(5-cyano-6-oxo-4-phenyl-1,6-dihydropyrimidin-2-YL)sulfanyl]pentanoate
Uniqueness
Propyl 2-[(5-cyano-6-oxo-4-phenyl-1,6-dihydropyrimidin-2-YL)sulfanyl]propanoate is unique due to its specific functional groups and the arrangement of atoms within the molecule. This uniqueness can result in distinct chemical reactivity and biological activity compared to similar compounds.
Properties
Molecular Formula |
C17H17N3O3S |
---|---|
Molecular Weight |
343.4 g/mol |
IUPAC Name |
propyl 2-[(5-cyano-6-oxo-4-phenyl-1H-pyrimidin-2-yl)sulfanyl]propanoate |
InChI |
InChI=1S/C17H17N3O3S/c1-3-9-23-16(22)11(2)24-17-19-14(12-7-5-4-6-8-12)13(10-18)15(21)20-17/h4-8,11H,3,9H2,1-2H3,(H,19,20,21) |
InChI Key |
HLKZIHNWEXWLOR-UHFFFAOYSA-N |
Canonical SMILES |
CCCOC(=O)C(C)SC1=NC(=C(C(=O)N1)C#N)C2=CC=CC=C2 |
Origin of Product |
United States |
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